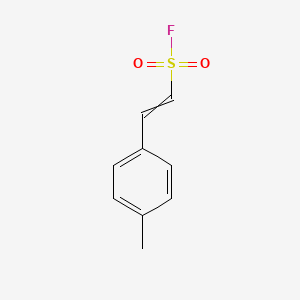

2-(4-Methylphenyl)ethenesulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)ethenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGPUPOFFYNUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Reactivity and Reaction Mechanisms of 2 4 Methylphenyl Ethenesulfonyl Fluoride

Electrophilic Reactivity of the Ethenesulfonyl Moiety.

The ethenesulfonyl fluoride (B91410) moiety within 2-(4-methylphenyl)ethenesulfonyl fluoride possesses significant electrophilic character, primarily attributed to the strong electron-withdrawing nature of the sulfonyl fluoride group (-SO₂F). This renders the β-carbon of the vinyl group susceptible to nucleophilic attack.

2-(4-Methylphenyl)ethenesulfonyl fluoride functions as a competent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. nih.gov However, it is important to note that β-arylsubstituted analogues like 2-(4-methylphenyl)ethenesulfonyl fluoride are approximately 4.5 orders of magnitude less electrophilic than the parent ethenesulfonyl fluoride (ESF). nih.gov This reduced reactivity necessitates specific reaction conditions, such as the use of catalysts or high pressure, to achieve efficient transformations with certain nucleophiles. nih.gov

The reaction of β-arylethenesulfonyl fluorides with carbon-based nucleophiles, such as dialkyl malonates, can be challenging due to the decreased electrophilicity of the Michael acceptor. nih.gov However, the application of high-pressure conditions has been shown to facilitate the enantioselective Michael-type addition of dialkyl malonates. nih.gov This reaction is efficiently catalyzed by a tertiary amino-thiourea organocatalyst, affording chiral alkanesulfonyl fluorides in high yields and with good enantioselectivities. nih.gov

For instance, the reaction of various β-arylethenesulfonyl fluorides with diethyl malonate under 9 kbar of pressure and in the presence of 5 mol % of a specific tertiary amino-thiourea catalyst yields the corresponding adducts in up to 96% yield and 92% enantiomeric excess (ee). nih.gov The resulting products are valuable for further synthetic transformations, including Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry and cyclization to form cyclopropanes. nih.gov

Table 1: High-Pressure Organocatalytic Addition of Diethyl Malonate to β-Arylethenesulfonyl Fluorides

| Entry | Aryl Group (Ar) | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Methylphenyl | Diethyl 2-(1-(4-methylphenyl)-2-(fluorosulfonyl)ethyl)malonate | 92 | 88 |

| 2 | Phenyl | Diethyl 2-(2-(fluorosulfonyl)-1-phenylethyl)malonate | 96 | 90 |

| 3 | 4-Methoxyphenyl | Diethyl 2-(2-(fluorosulfonyl)-1-(4-methoxyphenyl)ethyl)malonate | 85 | 85 |

| 4 | 4-Chlorophenyl | Diethyl 2-(1-(4-chlorophenyl)-2-(fluorosulfonyl)ethyl)malonate | 95 | 92 |

Reaction conditions: β-arylethenesulfonyl fluoride (1 equiv), diethyl malonate (2 equiv), tertiary amino-thiourea catalyst (5 mol %), toluene, 9 kbar.

2-(4-Methylphenyl)ethenesulfonyl fluoride and related β-arylethenesulfonyl fluorides readily react with various heteroatom nucleophiles. The parent compound, ethenesulfonyl fluoride (ESF), is a potent Michael acceptor for nitrogen, oxygen, and sulfur nucleophiles. sigmaaldrich.com While the β-aryl substitution diminishes the reactivity, conjugate additions with these nucleophiles still proceed, often under mild conditions. nih.gov

Secondary amines, for example, undergo conjugate addition to β-arylethenesulfonyl fluorides to yield the corresponding sulfonamides. nih.gov Hydrazines also react in a sequence of addition-substitution to form cyclic sultams. nih.gov The reactivity with oxygen-based nucleophiles, such as phenols, is also well-documented, typically as part of SuFEx-type reactions where the sulfonyl fluoride group is also involved. nih.gov

The Michael addition to β-arylethenesulfonyl fluorides can be rendered enantioselective through the use of chiral catalysts. nih.gov As mentioned previously, the high-pressure addition of dialkyl malonates catalyzed by a quinine-derived tertiary amino-thiourea provides a route to enantioenriched alkanesulfonyl fluorides. nih.gov The absolute configuration of the products has been determined by X-ray crystallography, confirming the stereochemical control exerted by the catalyst. nih.gov

Other enantioselective Michael additions to the parent ethenesulfonyl fluoride have been developed using various chiral catalysts, such as quinine-derived squaramides. researchgate.net These methodologies provide access to a diverse range of chiral molecules incorporating the sulfonyl fluoride moiety, which are valuable precursors for drug discovery and development. buchler-gmbh.comresearchgate.net

Michael Acceptor Properties and Conjugate Additions.

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry.

The sulfonyl fluoride group (-SO₂F) is a key functional group for SuFEx click chemistry, a set of powerful and reliable reactions for the construction of molecular linkages. sigmaaldrich.com The S-F bond in sulfonyl fluorides exhibits a unique combination of stability and reactivity, being generally inert but readily activated for substitution with nucleophiles under specific conditions. sigmaaldrich.com

2-(4-Methylphenyl)ethenesulfonyl fluoride is considered a selectively addressable bis-electrophile. nih.gov It possesses two electrophilic sites: the β-carbon of the vinyl group (susceptible to Michael addition) and the sulfur atom of the sulfonyl fluoride group (susceptible to SuFEx). nih.gov This dual reactivity allows for selective modification at either site under controlled conditions. nih.gov

For instance, the olefin moiety can undergo Michael addition with nucleophiles, leaving the sulfonyl fluoride group intact for subsequent SuFEx reactions. nih.gov Conversely, the sulfonyl fluoride can react with nucleophiles in a SuFEx process, preserving the vinyl group for other transformations. nih.gov This selective addressability provides a powerful tool for the rapid synthesis of diverse molecular architectures. nih.gov An example of this is the SuFEx reaction with phenols in the presence of a base like DBU to form aryl alkenylsulfonates. nih.gov

Mechanism and Scope of SuFEx Reactions with Diverse Nucleophiles

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, is central to the reactivity of 2-(4-Methylphenyl)ethenesulfonyl fluoride. researchgate.netrsc.org This reaction is characterized by the exchange of the fluoride atom on the sulfonyl group with a nucleophile, creating a stable new covalent bond. researchgate.netnih.gov The underlying mechanism is a nucleophilic substitution at the sulfur atom. nih.gov While the S-F bond is exceptionally stable under most conditions, it can be selectively activated to react with a wide array of nucleophiles. nih.govsigmaaldrich.comresearchgate.net

The process is typically facilitated by catalysts that activate the sulfonyl fluoride, the nucleophile, or both. nih.govnih.gov Common catalysts include Lewis bases such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and phosphazenes (e.g., BEMP). nih.govresearchgate.net These bases can weaken the strong S-F bond, making the sulfur center more susceptible to nucleophilic attack. researchgate.net Another strategy involves activating the nucleophile, for instance, using a complementary base to increase the nucleophilicity of primary amines. nih.gov The transition of the fluoride from a stable covalent bond to a leaving group is a pivotal aspect of SuFEx reactivity. nih.gov The reaction is often thermodynamically driven by the formation of a new, even stronger bond, such as the Si-F bond when using silyl-protected nucleophiles. nih.govresearchgate.net

The scope of SuFEx reactions involving vinyl sulfonyl fluorides like 2-(4-Methylphenyl)ethenesulfonyl fluoride is extensive, encompassing a variety of O, N, S, and C-centered nucleophiles. sigmaaldrich.com This versatility allows for the modular assembly of complex molecules under mild, often water- and oxygen-friendly conditions. researchgate.netsigmaaldrich.com The reaction's reliability and high yields have led to its widespread application in drug discovery, materials science, and chemical biology. rsc.orgsigmaaldrich.com

| Nucleophile Class | Specific Examples | Typical Catalysts/Activators | Reference |

|---|---|---|---|

| O-Nucleophiles | Aryl silyl (B83357) ethers, Phenols, Alcohols | DBU, BEMP, BTMG-HMDS, Bifluoride salts | nih.govresearchgate.net |

| N-Nucleophiles | Primary and secondary amines, Anilines | Lewis acids (Ca(NTf₂)₂), DABCO, LiHMDS | nih.govnih.govresearchgate.net |

| S-Nucleophiles | Thiols | Base-promoted | sigmaaldrich.com |

| C-Nucleophiles | Organometallic reagents, Organotrifluoroborates, 1,3-Dicarbonyl compounds | Trimethylsilyl triflate, Tertiary amino-thiourea | nih.govresearchgate.netresearchgate.net |

Formation of S-O, S-N, and S-C Bonds via SuFEx Pathways

SuFEx chemistry provides highly reliable and efficient pathways for the formation of robust sulfonated linkages, specifically S-O, S-N, and S-C bonds, from sulfonyl fluorides. nih.govresearchgate.net

S-O Bond Formation: The reaction of sulfonyl fluorides with oxygen nucleophiles is a classic SuFEx transformation. nih.gov Aryl silyl ethers are frequently used substrates, reacting with compounds like 2-(4-Methylphenyl)ethenesulfonyl fluoride to form stable aryl sulfonate esters. nih.gov This process is often catalyzed by Lewis bases. nih.gov More recently, "Accelerated SuFEx Click Chemistry" (ASCC) protocols have been developed that allow for the direct coupling of both aryl and alkyl alcohols, often using a synergistic system of a hindered guanidine (B92328) base (BTMG) and a silylating agent (HMDS). nih.gov

S-N Bond Formation: The synthesis of sulfonamides through the reaction of sulfonyl fluorides with amines is another crucial application of SuFEx. nih.gov While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, this reduced reactivity allows for greater chemoselectivity. nih.gov The reaction can be promoted by Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which activate the sulfonyl fluoride towards nucleophilic attack by a wide range of primary and secondary amines. nih.govorganic-chemistry.org This method is valued for its ability to tolerate diverse functional groups, enabling late-stage functionalization in complex syntheses. organic-chemistry.org

S-C Bond Formation: The creation of S-C bonds via SuFEx pathways expands the synthetic utility of sulfonyl fluorides into the realm of sulfone synthesis. This can be achieved by reacting sulfonyl fluorides with carbon-based nucleophiles, including organometallic reagents and potassium organotrifluoroborates. nih.govresearchgate.net The latter can be activated in situ to form S(VI)-C(alkyl), S(VI)-C(alkenyl), and S(VI)-C(aryl) bonds, demonstrating the broad scope of this transformation. researchgate.net

Alternative Reaction Pathways and Unique Reactivity Features

Beyond SuFEx, the vinyl sulfonyl fluoride moiety in 2-(4-Methylphenyl)ethenesulfonyl fluoride enables participation in other important organic transformations.

Knoevenagel Condensation Pathways for Unsaturated Disulfonyl Fluorides

While 2-(4-Methylphenyl)ethenesulfonyl fluoride itself is a product of olefination, related precursors can participate in Knoevenagel-type condensations. acs.org Specifically, methanedisulfonyl fluoride (MDSF) can react with electron-rich aldehydes in the absence of a base. researchgate.netacs.org This alternative pathway leads to the formation of unsaturated 1,1-disulfonyl fluorides. researchgate.netacs.org This condensation highlights the reactivity of the active methylene (B1212753) group flanked by two sulfonyl fluoride moieties in the precursor, providing a direct route to geminal disulfonyl fluoride structures. acs.org

Participation in Uncatalyzed Electrophilic Aromatic Substitutions with Electron-Rich Arenes

The powerful electron-withdrawing nature of the sulfonyl fluoride group polarizes the adjacent C=C bond in vinyl sulfonyl fluorides, making them highly electrophilic. researchgate.netresearchgate.net Ethenesulfonyl fluoride (ESF), a parent compound to 2-(4-Methylphenyl)ethenesulfonyl fluoride, is ranked among the strongest known Michael acceptors and is electrophilic enough to participate in uncatalyzed electrophilic aromatic substitution reactions with sufficiently electron-rich arenes. researchgate.net For example, ESF reacts directly with alkyl-substituted pyrroles without the need for a catalyst. researchgate.net This suggests that 2-(4-Methylphenyl)ethenesulfonyl fluoride, while potentially less reactive than ESF due to the β-aryl substituent, may also undergo similar reactions with highly activated aromatic systems. researchgate.net This reactivity contrasts with traditional Friedel-Crafts reactions involving less activated sulfonyl fluorides, which typically require harsh conditions and strong Lewis acid catalysts like AlCl₃. researchgate.net

Stability and Activation Principles of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is defined by a unique balance of high stability and latent reactivity, which is key to its utility in SuFEx chemistry and other applications. sigmaaldrich.comnih.gov

Stability: The thermodynamic stability of the sulfonyl fluoride group is a defining feature. sigmaaldrich.com The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, conferring considerable resistance to hydrolysis, reduction, and thermolysis. nih.govmdpi.comnih.gov This robustness allows the SO₂F group to be carried through various synthetic steps, including transition-metal-catalyzed cross-coupling reactions, without degradation. researchgate.netmdpi.com For instance, sulfonyl fluorides have been shown to be inert even in refluxing aniline, a testament to their chemical stability. sigmaaldrich.com

Activation: Despite its stability, the sulfonyl fluoride group can be readily activated for nucleophilic substitution under specific conditions. sigmaaldrich.comsigmaaldrich.com This controlled reactivity is a cornerstone of its "click" character. Activation can be achieved through several principles:

Lewis Acid Catalysis: Lewis acids like calcium triflimide [Ca(NTf₂)₂] can coordinate to the sulfonyl oxygens or the fluorine atom. thieme-connect.de This interaction increases the electrophilicity of the sulfur center, facilitating attack by nucleophiles such as amines. nih.govthieme-connect.de

Lewis Base Catalysis: Strong, non-nucleophilic bases such as DBU or phosphazenes can interact with the sulfonyl fluoride group, forming a more reactive intermediate (e.g., an ammonium (B1175870) fluoride salt) that is more susceptible to substitution. nih.govthieme-connect.de

Silicon-Mediated Activation: The presence of a silicon-based reagent or substrate (like an aryl silyl ether or HMDS) provides a strong thermodynamic driving force for the reaction. The fluoride leaving group is effectively trapped by silicon to form a highly stable Si-F bond, which is one of the strongest covalent single bonds. nih.govnih.gov

| Property | Description | Reference |

|---|---|---|

| Thermodynamic Stability | High S-F bond strength leads to resistance to hydrolysis, reduction, and thermolysis. | sigmaaldrich.comnih.govnih.gov |

| Chemical Inertness | Tolerates a wide range of reaction conditions, including cross-coupling reactions. | researchgate.netmdpi.com |

| Activation Principle 1: Lewis Acids | Coordination to the SO₂F group increases the electrophilicity of the sulfur atom (e.g., Ca(NTf₂)₂). | nih.govthieme-connect.de |

| Activation Principle 2: Lewis Bases | Formation of highly reactive intermediates (e.g., with DBU, BEMP). | nih.govresearchgate.net |

| Activation Principle 3: Silyl Reagents | Thermodynamically driven by the formation of a very strong Si-F bond. | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation in Arylethenesulfonyl Fluoride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(4-Methylphenyl)ethenesulfonyl fluoride (B91410), providing detailed information about the connectivity and chemical environment of each atom.

Application of ¹⁹F NMR for Stereochemical Analysis and Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom in 2-(4-Methylphenyl)ethenesulfonyl fluoride is highly sensitive to its local electronic environment, making it a precise probe for structural integrity.

The ¹⁹F NMR spectrum of an arylethenesulfonyl fluoride typically displays a single resonance for the sulfonyl fluoride group. The exact chemical shift is indicative of the electronic effects exerted by the aryl and vinyl moieties. For arylsulfonyl fluorides, these shifts are often observed in a characteristic region, allowing for straightforward identification. For instance, the chemical shift for p-toluenesulfonyl fluoride is reported at approximately +68 ppm relative to CCl₃F. spectrabase.com The presence of the ethene bridge in 2-(4-Methylphenyl)ethenesulfonyl fluoride would be expected to influence this value.

Furthermore, spin-spin coupling between the fluorine nucleus and the vinylic protons can provide crucial information about the stereochemistry of the double bond. A three-bond coupling (³J_HF) would be observed, and the magnitude of this coupling constant is typically different for E (trans) and Z (cis) isomers, allowing for unambiguous stereochemical assignment.

Table 1: Typical ¹⁹F NMR Data for Arylsulfonyl Fluorides

| Compound | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| p-Toluenesulfonyl fluoride | ~ +68 | spectrabase.com |

| Aryl Fluorosulfonates | +38 to +50 |

Note: Chemical shifts are relative to CCl₃F. Positive values indicate downfield shifts.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the framework of the molecule's carbon and hydrogen skeleton. The combination of chemical shifts, integration, and coupling patterns allows for the complete assignment of the structure. For (E)-2-(4-Methylphenyl)ethenesulfonyl fluoride, the spectra would exhibit distinct signals corresponding to the p-tolyl, ethene, and methyl groups. rsc.org

In the ¹H NMR spectrum, the aromatic protons of the p-substituted ring typically appear as a characteristic AA'BB' system, resulting in two distinct doublets in the aromatic region (~7.2-7.8 ppm). The methyl group protons would yield a sharp singlet at around 2.4 ppm. The vinylic protons are particularly diagnostic for stereochemistry. They would appear as two doublets, with a large coupling constant (³J_HH) of approximately 15-16 Hz, which is definitive for a trans (E) configuration. rsc.org

The ¹³C NMR spectrum complements the ¹H data. It would show distinct signals for the methyl carbon, the aromatic carbons (with symmetry resulting in fewer than 6 signals for the ring), the two vinylic carbons, and the quaternary carbon attached to the methyl group. The carbon atoms are influenced by the electronegative sulfonyl fluoride group, causing shifts in the adjacent vinylic carbon. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of all proton and carbon signals. conicet.gov.ar

Table 2: Predicted ¹H and ¹³C NMR Data for (E)-2-(4-Methylphenyl)ethenesulfonyl fluoride

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 7.20 - 7.80 | d, d | ~8.0 |

| CH =CH | 6.80 - 7.50 | d, d | ~15.5 |

| CH ₃ | ~2.40 | s | - |

| ¹³C NMR | Predicted δ (ppm) | ||

| C =O, C -S (Quaternary) | 130 - 150 | ||

| Ar-C H | 125 - 135 | ||

| C H=C H | 115 - 148 |

| C H₃ | ~21.5 | | |

X-ray Diffraction Studies for Solid-State Structural Elucidation of 2-(4-Methylphenyl)ethenesulfonyl Fluoride Adducts

While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers the definitive solid-state structure. This technique is particularly valuable for the structural elucidation of adducts formed from reactions of 2-(4-Methylphenyl)ethenesulfonyl fluoride, such as those resulting from Michael additions. nih.gov

When a nucleophile adds to the β-position of the ethenesulfonyl fluoride, new stereocenters can be created. X-ray crystallography provides precise and unambiguous determination of the relative stereochemistry of these products. The analysis of a suitable crystal yields a three-dimensional map of electron density, from which atomic positions can be determined with high precision. This allows for the exact measurement of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the crystal lattice. For example, in the case of a Michael adduct, X-ray analysis would confirm which diastereomer was formed and reveal its preferred conformation in the solid state. nih.gov

Table 3: Information Obtained from a Typical X-ray Diffraction Study of a Molecular Adduct

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths | e.g., S-F, S=O, C=C, C-N (if amine adduct) |

| Key Bond Angles | e.g., O=S=O, F-S-C, C=C-S |

| Torsional Angles | Defines the 3D conformation of the molecule |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis, Including Derivatization Strategies (e.g., GC/MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and probing the structure of 2-(4-Methylphenyl)ethenesulfonyl fluoride and its derivatives. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition of the molecule.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺) or a protonated molecule ([M+H]⁺). Subsequent fragmentation of this ion in the mass spectrometer provides structural clues. The fragmentation pattern of arylsulfonyl compounds often involves characteristic losses. researchgate.net For 2-(4-Methylphenyl)ethenesulfonyl fluoride, likely fragmentation pathways include:

Loss of the SO₂F group.

Cleavage of the C-S bond.

Loss of SO₂ (a common fragmentation for sulfonamides and sulfonates). aaqr.orgresearchgate.net

Formation of a stable tolyl or tropylium (B1234903) cation (m/z 91).

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for separating and identifying volatile compounds in a mixture. While the sulfonyl fluoride itself may be amenable to GC/MS, the technique is also highly relevant for analyzing products from derivatization reactions where ethenesulfonyl fluoride or its derivatives are used as reagents. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for 2-(4-Methylphenyl)ethenesulfonyl fluoride (C₉H₉FO₂S, MW ≈ 200.23)

| m/z | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [M]⁺ | Molecular Ion |

| 117 | [M - SO₂F]⁺ | Loss of sulfonyl fluoride radical |

| 116 | [C₉H₈]⁺ | Rearrangement and loss |

Other Complementary Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

A comprehensive analysis relies on a suite of complementary techniques for monitoring reactions and characterizing products.

Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. libretexts.org By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the consumption of the reactant and the formation of the product. rochester.edumsu.edu The retention factor (Rf) value is characteristic of a compound in a given solvent system, aiding in the identification of products and impurities. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(4-Methylphenyl)ethenesulfonyl fluoride, the IR spectrum would show strong, characteristic absorption bands for the sulfonyl (SO₂) group, typically in the regions of 1350-1400 cm⁻¹ (asymmetric stretch) and 1150-1200 cm⁻¹ (symmetric stretch). A band corresponding to the S-F bond stretch would also be expected. Other key absorptions would include those for aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated system comprising the phenyl ring and the ethene double bond would give rise to characteristic UV absorptions, which can be useful for quantitative analysis and for studying the electronic effects of substituents.

Table 5: Summary of Complementary Analytical Techniques

| Technique | Application | Information Obtained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Rf values, presence of reactants/products/impurities |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of S=O, S-F, C=C, Ar-H bonds |

| UV-Visible Spectroscopy | Analysis of conjugated systems | Wavelength of maximum absorbance (λ_max), molar absorptivity |

Strategic Applications of 2 4 Methylphenyl Ethenesulfonyl Fluoride in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for the Synthesis of Complex Organic Molecules

The molecular architecture of 2-(4-methylphenyl)ethenesulfonyl fluoride (B91410) makes it a highly versatile building block in organic synthesis. Its utility stems from its role as a bis-electrophile, where either the carbon-carbon double bond or the sulfonyl fluoride group can be selectively targeted by nucleophiles under specific conditions. rhhz.net This controlled reactivity is fundamental to its application in synthesizing complex molecular structures.

Researchers have leveraged the Michael acceptor properties of the vinyl group for conjugate addition reactions. For instance, the addition of various nucleophiles, such as amines or 1,3-dicarbonyl compounds, allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These reactions are often highly efficient and can proceed under mild conditions, providing access to chiral alkanesulfonyl fluorides which are valuable intermediates for further transformations. researchgate.net

The sulfonyl fluoride moiety, on the other hand, is a key component for SuFEx click chemistry. thieme-connect.com This reaction enables the formation of robust sulfonate, sulfonamide, or polysulfonate linkages with high fidelity and efficiency. rhhz.netnih.gov By using 2-(4-methylphenyl)ethenesulfonyl fluoride, chemists can introduce the fluorosulfonyl group into a molecule, which can then be coupled with a variety of nucleophiles in a modular fashion. This "click" approach simplifies the synthesis of complex molecules by allowing for the reliable connection of different molecular fragments.

The synthesis of 2-arylethenesulfonyl fluorides, including the 4-methylphenyl derivative, has been achieved through methods like the Heck-Matsuda cross-coupling between aryldiazonium salts and ethenesulfonyl fluoride (ESF). rhhz.net This accessibility further enhances its utility as a foundational component for building diverse molecular architectures.

Table 1: Selected Reactions Utilizing 2-Arylethenesulfonyl Fluorides as Building Blocks

| Reaction Type | Nucleophile/Reagent | Product Class | Reference |

|---|---|---|---|

| Michael Addition | Amines, 1,3-Dicarbonyls | β-substituted Alkenyl/Alkyl Sulfonyl Fluorides | nih.govresearchgate.net |

| SuFEx Click Reaction | Phenols, Amines | Sulfonates, Sulfonamides | thieme-connect.comrhhz.net |

| Heck-Matsuda Coupling | Aryldiazonium Salts | 2-Arylethenesulfonyl Fluorides | rhhz.net |

Role in Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex molecules, such as natural products or drug candidates, at a late step in the synthesis to generate analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov The sulfonyl fluoride group is particularly well-suited for LSF due to its balanced reactivity and stability under many physiological conditions. nih.gov

Methodologies have been developed to introduce 2-arylethenesulfonyl fluoride moieties onto complex scaffolds via C-H activation. researchgate.netresearchgate.net For example, rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride (ESF) provides a direct route to ortho-functionalized 2-aryl ethenesulfonyl fluorides. researchgate.net A similar strategy using a ruthenium catalyst for the C-H activation of nitrones has also been developed. researchgate.net These methods allow for the precise installation of the reactive vinyl sulfonyl fluoride group onto an existing molecular framework.

Once incorporated, the 2-(4-methylphenyl)ethenesulfonyl fluoride unit serves as a versatile handle for further diversification. The SuFEx reaction can be employed to connect the modified molecule to other fragments, probes, or solubility-enhancing groups. nih.gov This approach was highlighted in the late-stage functionalization of known anticancer drugs, where phenolic precursors were converted to arylfluorosulfates in situ, leading in some cases to derivatives with significantly enhanced potency. nih.gov The ability to rapidly generate a library of analogues from a single advanced intermediate is a key advantage of using reagents like 2-(4-methylphenyl)ethenesulfonyl fluoride in LSF.

Integration into Polymer Chemistry and Advanced Materials Science

The robust and efficient nature of the SuFEx reaction has made it a valuable tool in polymer chemistry for both polymerization and post-polymerization modification. rhhz.netnih.gov Ethenesulfonyl fluoride (ESF) and its derivatives, such as 2-(4-methylphenyl)ethenesulfonyl fluoride, are key monomers and modifying agents in this context. thieme-connect.comnih.gov

These compounds can be used to synthesize polysulfonates and other sulfur(VI)-containing polymers. scispace.com For example, bis-alkylsulfonyl fluorides, which can be prepared from the Michael addition of amines to ESF, undergo polycondensation with bisphenol silyl (B83357) ethers to form polysulfonates. scispace.com This method is highly efficient and tolerates a wide variety of functional groups, allowing for the creation of polymers with diverse side-chain functionalities. scispace.com The resulting polymers often exhibit excellent thermal and hydrolytic stability. scispace.com

In addition to serving as monomers, the sulfonyl fluoride group is an excellent reactive handle for the post-polymerization modification of materials. rhhz.net Polymers containing pendant sulfonyl fluoride groups can be readily functionalized by reaction with various nucleophiles via SuFEx chemistry. This allows for the tuning of material properties after the main polymer backbone has been formed. For instance, 4-vinylbenzenesulfonyl fluoride has been used in RAFT polymerization to create well-defined polymers that can undergo exhaustive post-polymerization sulfonamidation, effectively creating new types of polymers from a common precursor. chemrxiv.org This approach enables the creation of advanced materials with tailored surface properties, reactivity, or biological activity. pdx.edu

Table 2: Properties of Polymers Derived from SuFEx Chemistry

| Monomer/Polymer Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Polysulfonates from ESF-Amine Adducts | High thermal and hydrolytic stability | High-performance engineering plastics | scispace.com |

| SOF₄-derived Copolymers | Helical structures, modifiable backbone | Chiral materials, functional membranes | nih.gov |

Development of Novel Synthetic Methodologies and Reagents Based on Ethenesulfonyl Fluoride Reactivity

The unique reactivity of ethenesulfonyl fluoride (ESF) and its derivatives has spurred the development of new synthetic methodologies and reagents. thieme-connect.com As one of the most powerful Michael acceptors known, ESF's reactivity has been quantified and exploited in various chemical transformations. researchgate.net The development of methods for synthesizing derivatives like 2-(4-methylphenyl)ethenesulfonyl fluoride has expanded the toolbox available to chemists.

Novel strategies for the synthesis of 2-arylethenesulfonyl fluorides have been a key area of research. Beyond the Heck-Matsuda reaction, methods involving the C-H activation of arenes and subsequent coupling with ESF have emerged as powerful tools for their construction. researchgate.net These reactions provide access to a wide range of substituted vinyl sulfonyl fluorides that were previously difficult to obtain.

Furthermore, the reactivity of the sulfonyl fluoride group itself has been harnessed to create new reagents. The development of SuFEx click chemistry by Sharpless and co-workers is a prime example, establishing sulfonyl fluorides as reliable connectors in organic synthesis. thieme-connect.com This has led to the design of new SuFExable hubs and linkers for applications ranging from bioconjugation to materials science. thieme-connect.commonash.edu The exploration of ESF derivatives in Diversity Oriented Clicking (DOC) strategies has led to the rapid synthesis of functional libraries, such as covalent inhibitors for enzymes like human neutrophil elastase. nih.gov These approaches capitalize on the modular and reliable nature of reactions involving the ethenesulfonyl fluoride core, enabling the discovery of new functional molecules.

Future Directions and Emerging Research Avenues for Arylethenesulfonyl Fluorides

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Synthesis

The synthesis of arylethenesulfonyl fluorides has traditionally relied on methods such as the Heck-Matsuda reaction. nih.gov While effective, these methods can sometimes be limited by catalyst stability, substrate scope, and reaction conditions. The future in this area lies in the development of more sophisticated catalytic systems.

Key Research Thrusts:

Advanced Palladium Catalysis: Research is ongoing to develop palladium catalysts with novel ligands that can facilitate the synthesis of β-arylethenesulfonyl fluorides with higher turnover numbers and at lower catalyst loadings. nih.gov For instance, Pd-catalyzed non-directed C-H alkenylation has emerged as a promising route, offering a more atom-economical approach. nih.gov

Alternative Metal Catalysis: Exploration of catalysts based on more abundant and less toxic metals like copper, nickel, or iron is a significant area of interest. These alternative systems could offer different reactivity profiles and potentially lower the cost of synthesis.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis represents a frontier in organic synthesis. nih.gov Developing photoredox methods for the synthesis of arylethenesulfonyl fluorides could lead to milder reaction conditions and unique selectivities that are not achievable with traditional thermal methods.

A comparative look at emerging catalytic systems is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Advanced Palladium Catalysts | Higher efficiency, broader substrate scope | Ligand design, lower catalyst loading |

| Alternative Metal Catalysts (Cu, Ni, Fe) | Lower cost, reduced toxicity | Catalyst development, optimization of reaction conditions |

| Photoredox Catalysis | Mild reaction conditions, unique selectivity | Development of new photocatalysts, exploration of novel reaction pathways |

Application of Computational Chemistry for Mechanistic Insights into Reactivity and Prediction of New Transformations

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting the behavior of reactive intermediates. For arylethenesulfonyl fluorides, computational studies can provide deep insights into their reactivity as Michael acceptors and their participation in reactions like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. researchgate.netnih.gov

Areas of Computational Focus:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways for the synthesis and subsequent reactions of arylethenesulfonyl fluorides. This can help in optimizing reaction conditions and in the rational design of new catalysts.

Reactivity Prediction: Computational models can predict the electrophilicity of different arylethenesulfonyl fluoride derivatives, aiding in the selection of appropriate nucleophiles and reaction conditions for desired transformations. researchgate.net

Design of Novel Reagents: By simulating the properties of hypothetical arylethenesulfonyl fluoride structures, computational chemistry can guide synthetic chemists towards new and potentially more reactive or selective reagents.

Expansion of Synthetic Applications Beyond Current Scope

The primary application of arylethenesulfonyl fluorides has been in the realm of SuFEx click chemistry, where they serve as versatile connectors. researchgate.netnih.gov However, their unique chemical architecture allows for a much broader range of synthetic applications that are yet to be fully explored.

Emerging Synthetic Applications:

Complex Molecule Synthesis: The sulfonyl fluoride group can be transformed into other functional groups such as sulfonamides and sulfonates, which are common motifs in pharmaceuticals. nih.gov Future work will likely focus on incorporating arylethenesulfonyl fluorides as key building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients.

Materials Science: The ability of arylethenesulfonyl fluorides to participate in click chemistry makes them ideal for the synthesis of functional polymers and materials. researchgate.netchemimpex.com Research is expected to expand into the development of novel materials with tailored electronic, optical, or mechanical properties.

Bioconjugation: The reactivity of the vinyl group and the sulfonyl fluoride moiety can be harnessed for the selective modification of biomolecules. Future research may involve the use of arylethenesulfonyl fluorides in the development of chemical probes and bioconjugates for diagnostic and therapeutic applications. nih.govmerckmillipore.com

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-Methylphenyl)ethenesulfonyl fluoride with high regioselectivity?

The Heck-Matsuda reaction is a robust method for synthesizing β-arylethenesulfonyl fluorides (β-Ar-ESFs) like 2-(4-Methylphenyl)ethenesulfonyl fluoride. Key steps include:

- Catalyst System : Pd(OAc)₂ (5 mol%) with DDQ (2.1 mmol) as an oxidant in acetic acid at 80°C for 12 hours .

- Reagents : Use of 4-methylphenylboronic acid and ethenesulfonyl fluoride (ESF) in a 1:6 molar ratio to drive the reaction to completion.

- Yield Optimization : Maintaining anhydrous conditions and inert atmospheres (e.g., N₂) minimizes side reactions, achieving yields >75% .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., vinyl sulfonyl protons at δ 6.5–7.2 ppm) and confirms regioselectivity (E/Z isomerism) .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, torsion angles (C4–C3–C2–C1 = 160.57°) validate the E-configuration .

- IR Spectroscopy : Confirms sulfonyl fluoride (S=O stretch at 1360–1390 cm⁻¹) and vinyl (C=C stretch at 1620 cm⁻¹) groups .

Advanced Research Questions

Q. How do electronic effects of aryl substituents influence reactivity in cross-coupling reactions?

Electron-donating groups (e.g., -CH₃) enhance nucleophilic character, increasing reaction rates with electrophilic partners. For example:

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| -CH₃ | 0.045 | 82 |

| -NO₂ | 0.012 | 48 |

| -OCH₃ | 0.038 | 78 |

| Data from kinetic studies show methyl groups reduce activation energy by stabilizing transition states via resonance . |

Q. How can discrepancies between computational and experimental crystallographic data be resolved?

Discrepancies often arise from:

- Torsional Strain : Density Functional Theory (DFT) may underestimate non-covalent interactions (e.g., C–H···F contacts in crystal packing) .

- Solvent Effects : Computational models often neglect solvent-induced polarization, leading to deviations in bond lengths (e.g., S–F: calc. 1.58 Å vs. expt. 1.61 Å) .

Mitigation : Refine models using hybrid functionals (e.g., B3LYP-D3) with implicit solvent corrections .

Q. What strategies improve compound stability under varying storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition (t₁/₂ = 14 days at 25°C vs. >6 months at –20°C) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonyl fluoride group .

- Inert Atmosphere : Argon gas minimizes oxidative degradation of the vinyl group .

Methodological Challenges in Biological Applications

Q. How can 2-(4-Methylphenyl)ethenesulfonyl fluoride be functionalized for targeted protein modification?

Q. What pharmacokinetic parameters must be optimized for in vivo studies?

- Lipophilicity : LogP = 2.8 (calculated) suggests moderate blood-brain barrier penetration .

- Metabolic Stability : Microsomal assays (human liver S9 fraction) show t₁/₂ = 45 minutes, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.